2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C9H6BrF2NO. It is a derivative of benzoxazole, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole typically involves the bromination of a suitable benzoxazole precursor. One common method is the bromination of 5-(difluoromethyl)benzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Methyl-substituted benzoxazole derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The difluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(difluoromethyl)benzo[d]oxazole
- 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole
- 2-(Bromomethyl)-5-(methyl)benzo[d]oxazole
Uniqueness
2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both bromomethyl and difluoromethyl groups. The bromomethyl group provides a reactive site for further functionalization, while the difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
Molecular Formula |
C9H6BrF2NO |
---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-8-13-6-3-5(9(11)12)1-2-7(6)14-8/h1-3,9H,4H2 |
InChI Key |
CIZDMHYGOKMSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)N=C(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.